molecular formula C17H13F2NO3S B2700663 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034332-90-4

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2700663
CAS No.: 2034332-90-4
M. Wt: 349.35
InChI Key: YVQHIGSFVVWXSN-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by the presence of fluorine, furan, thiophene, and benzamide groups

Preparation Methods

The synthesis of 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan and thiophene intermediates: These heterocyclic compounds are synthesized separately through established methods.

    Coupling reactions: The furan and thiophene intermediates are coupled with a benzamide derivative under specific conditions, often involving catalysts and solvents.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar compounds to 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide include:

    3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide: Lacks the thiophene group, which may alter its chemical and biological properties.

    3,4-difluoro-N-(2-(thiophen-2-yl)-2-hydroxyethyl)benzamide: Lacks the furan group, which may affect its reactivity and applications.

    3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks both the furan and thiophene groups, significantly changing its characteristics.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-12-6-5-11(9-13(12)19)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQHIGSFVVWXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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